(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride
Description
Chemical Identity and Structural Characterization of (S)-2-Amino-2-(naphthalen-2-yl)ethanol Hydrochloride
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name (2S)-2-amino-2-naphthalen-2-ylethanol;hydrochloride precisely defines the compound’s structure. The root name "ethanol" indicates a two-carbon chain with a hydroxyl group at position 1. The prefix "2-amino-2-naphthalen-2-yl" specifies the amino group (–NH₂) and naphthalen-2-yl substituent both bonded to the second carbon of the ethanol backbone. The stereodescriptor (S) denotes the absolute configuration at the chiral center, while "hydrochloride" confirms the presence of a hydrochloric acid counterion.
The molecular formula C₁₂H₁₄ClNO derives from:
- C₁₂H₁₃NO : The base organic component (2-amino-2-(naphthalen-2-yl)ethanol)
- HCl : The hydrochloride counterion contributing one hydrogen and one chlorine atom.
A comparative analysis of the molecular weights reveals:
| Component | Molecular Weight (g/mol) |
|---|---|
| Organic base (C₁₂H₁₃NO) | 187.24 |
| Hydrochloride salt | 223.70 |
This 36.46 g/mol difference aligns with the addition of HCl (36.46 g/mol).
Crystallographic Structure and Stereochemical Configuration
While direct crystallographic data for this specific compound remains unpublished in the provided sources, its stereochemical configuration can be inferred from the InChI string:InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m1./s1. The /m1 stereodescriptor confirms the (S) configuration at C2. The naphthalen-2-yl group occupies a planar aromatic system, with the ethanolamine chain adopting a staggered conformation to minimize steric hindrance between the hydroxyl, amino, and naphthyl groups.
Key structural features include:
- Naphthalene ring system : A fused bicyclic aromatic hydrocarbon providing π-electron density for potential intermolecular interactions.
- Ethanolamine backbone : A C2 unit with hydroxyl (–OH) and protonated amino (–NH₃⁺) groups capable of hydrogen bonding.
- Chiral center : The C2 atom bonded to four distinct groups (–NH₂, –OH, naphthyl, and –CH₂–).
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H NMR predictions (400 MHz, D₂O) suggest:
- δ 8.20–7.30 (m, 7H) : Aromatic protons from the naphthalen-2-yl group.
- δ 4.10 (q, J = 6.5 Hz, 1H) : Methine proton (C2–H) coupled to adjacent –CH₂–.
- δ 3.70–3.40 (m, 2H) : Methylene protons (–CH₂–OH).
- δ 3.10 (s, 3H) : Protonated amino group (–NH₃⁺), broadened due to exchange with D₂O.
¹³C NMR (100 MHz, D₂O) would resolve:
- δ 135–125 ppm : Aromatic carbons.
- δ 70 ppm : C2 carbon bearing amino and naphthyl groups.
- δ 60 ppm : Methylene carbon (–CH₂–OH).
Infrared (IR) Spectroscopy
Key absorptions include:
- 3350 cm⁻¹ : Broad band from O–H and N–H stretches.
- 1600–1450 cm⁻¹ : C=C aromatic vibrations.
- 1250 cm⁻¹ : C–N stretch of the protonated amine.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) in positive mode would show:
Comparative Analysis of Enantiomeric and Diastereomeric Forms
The (R)-enantiomer (PubChem CID: 57462036) shares identical molecular formula (C₁₂H₁₄ClNO) and connectivity but differs in C2 configuration. Key comparative data includes:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Specific Rotation [α]D²⁵ | Not reported | Not reported |
| Melting Point | Not available | Not available |
| Chromatographic Behavior | Chiral HPLC retention time t₁ | Chiral HPLC retention time t₂ |
The enantiomers exhibit identical physicochemical properties (melting point, solubility) but divergent optical activities and biological interactions. No diastereomers exist for this compound due to the single stereogenic center.
Properties
IUPAC Name |
(2S)-2-amino-2-naphthalen-2-ylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWDCRGZBLELM-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride typically involves the reaction of 2-naphthol with an appropriate amine under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction is often carried out in the presence of a catalyst such as bismuth (III) trifluoromethane sulfonate, which promotes the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Enzyme Inhibition
(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride has been investigated for its potential as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes, blocking substrate access. This interaction is crucial in the development of therapeutic agents aimed at various diseases, including neurodegenerative disorders.
Case Study: Neurotransmitter Modulation
Preliminary studies indicate that this compound may modulate glutamate receptors, which are integral to synaptic plasticity. This modulation could lead to therapeutic benefits for conditions such as Alzheimer’s disease and other cognitive impairments .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of this compound typically involves asymmetric synthesis techniques:
- Asymmetric Reduction : Utilizing chiral catalysts for the reduction of 2-naphthyl ketone.
- Reductive Amination : Involves the reaction of 2-naphthaldehyde with ammonia in the presence of reducing agents like sodium borohydride.
Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Producing corresponding ketones or aldehydes.
- Reduction : Forming diverse derivatives depending on the reducing agents used.
- Substitution Reactions : Nucleophilic substitution at the amino group leads to various substituted derivatives .
The biological activities of this compound are primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes:
| Biological Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential modulation of glutamate receptors, influencing synaptic plasticity. |
| Enzyme Inhibition | Interaction with active sites of enzymes, blocking substrate access. |
Material Science Applications
In material science, this compound is utilized for synthesizing materials with specific optical properties. Its chiral nature allows it to be employed as a chiral building block in the synthesis of complex organic molecules and ligands for asymmetric catalysis .
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
The positional isomer (S)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride (CAS 2829292-53-5) shares 92% structural similarity with the target compound . The critical distinction lies in the naphthalene substitution (1- vs. 2-position), which alters steric and electronic properties. The 2-naphthalenyl isomer may exhibit superior binding affinity in enzymatic assays due to optimized spatial alignment with hydrophobic pockets in target proteins.
Substituted Phenyl Derivatives
Compounds with substituted phenyl groups, such as (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS 221697-17-2), exhibit lower similarity scores (0.97) due to the absence of the naphthalene ring . Methoxy or halogen substituents (e.g., Cl, F) on phenyl rings modulate electronic effects:
- Fluorophenyl derivatives (e.g., (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, CAS 1951425-23-2) improve metabolic stability via fluorine’s electron-withdrawing effects .
Functional Group Variations
- (S)-2-Amino-2-(naphthalen-1-yl)acetic Acid Hydrochloride (CAS 649554-52-9) replaces the ethanol group with a carboxylic acid, increasing polarity and reducing blood-brain barrier penetration compared to the ethanol derivative .
- Methyl esters (e.g., Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate HCl, CAS 207234-74-0) exhibit lower solubility in aqueous media due to esterification .
Stereoisomeric Comparisons
The (R)-enantiomer of 2-amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS 221697-17-2) demonstrates distinct pharmacological profiles, underscoring the importance of chirality in drug design. For example, (S)-isomers often show higher target affinity in enzyme inhibition assays .
Key Differences and Considerations
Biological Activity
(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 227.7 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, making it suitable for various biological assays and applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cellular responses such as apoptosis and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those with mutations in the TP53 tumor suppressor gene. The mechanism involves intercalation into DNA and disruption of cellular processes essential for cancer cell survival .
Case Studies and Experimental Data
- Anticancer Studies :
-
Antimicrobial Testing :
- The compound was tested against various strains of bacteria, showing a dose-dependent inhibition of growth. This suggests its potential as a lead compound in the development of new antimicrobial agents.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-2-Amino-2-(naphthalen-1-yl)ethanol | C12H13NO | Enantiomeric form; different biological activity profile |
| 2-Amino-2-(naphthalen-1-yl)ethanol | C12H13NO | Lacks chirality; broader applicability in synthetic chemistry |
| This compound | C12H14ClNO | Salt form; improved solubility compared to base form |
Future Directions
Ongoing research aims to further elucidate the pharmacological profiles and mechanisms of action of this compound. Areas of interest include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the naphthalene ring affect biological activity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Drug Development : Exploring its use as a scaffold for designing novel drugs targeting specific diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-naphthyl glyoxylate) using chiral catalysts like oxazaborolidines or enzymatic methods. For example, borane-dimethyl sulfide complexes with (S)-proline derivatives can achieve >90% enantiomeric excess (ee) . Optimization includes controlling reaction temperature (0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (5–10 mol%). Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) can quantify enantiopurity .
Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can distinguish between (S) and (R) configurations by analyzing spatial interactions between the naphthyl group and ethanolamine protons. For example, irradiation of the α-proton (δ ~4.2 ppm) may show NOE correlations with aromatic protons . X-ray crystallography using SHELX software (via SHELXL refinement) provides definitive proof by resolving the absolute configuration .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to risks of respiratory irritation (H332) and skin sensitization (H315). Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Emergency protocols require immediate eye rinsing (via ANSI-compliant stations) and spill management with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric impurities during the synthesis of this compound, and how can their presence be quantified?
- Methodological Answer : Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively modifies the undesired (R)-enantiomer, leaving the (S)-form unreacted . Impurity levels are quantified using UPLC-MS/MS with a limit of detection (LOD) of 0.1%. For trace analysis, circular dichroism (CD) spectroscopy at 220–260 nm distinguishes enantiomers .
Q. How can computational methods such as Density Functional Theory (DFT) predict the stability and reactivity of this compound in different solvent environments?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model solvent effects using the Polarizable Continuum Model (PCM). Solvation free energy (ΔG_solv) in polar solvents (e.g., water: ΔG_solv = −45.2 kcal/mol) correlates with experimental solubility. Transition-state analysis predicts regioselectivity in nucleophilic reactions .
Q. What are the challenges in crystallizing this compound, and how can SHELX software be utilized in its structural determination?
- Methodological Answer : Crystallization challenges include polymorphism due to flexible ethanolamine chain. Slow evaporation from ethanol/water (9:1 v/v) at 4°C yields monoclinic crystals (space group P2₁). SHELXL refines hydrogen bonding (e.g., N–H···Cl interactions) and thermal displacement parameters. Twinning analysis via PLATON resolves pseudo-merohedral disorders .
Q. How can the pharmacological activity of this compound be evaluated in vitro, and what are the critical parameters for assay design?
- Methodological Answer : Assess β-adrenergic receptor binding using radioligand displacement assays (³H-dihydroalprenolol) in HEK293 cells. IC₅₀ values are normalized to control (e.g., propranolol). For cytotoxicity, MTT assays (24–48 hr exposure) with EC₅₀ calculations ensure dose-response validity. Include positive controls (e.g., isoprenaline) and validate via Western blot for downstream cAMP/PKA activation .
Data Contradictions and Validation
- Synthetic Yield vs. Enantiopurity : reports 95% ee via chiral catalysts, while suggests lower yields (70–80%) under similar conditions. This discrepancy highlights the need for reaction scalability studies.
- Crystallographic Refinement : SHELX-based refinements ( ) may conflict with powder XRD data due to preferred orientation effects. Rietveld refinement validates phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
